molecular formula C10H12BrOP B2827175 1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide CAS No. 2375270-33-8

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide

Cat. No.: B2827175
CAS No.: 2375270-33-8
M. Wt: 259.083
InChI Key: OWQDTEXHOAMUAU-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide is a phosphorus-containing heterocyclic compound characterized by the presence of a bromophenyl group attached to a phospholane ring

Properties

IUPAC Name

1-(2-bromophenyl)-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrOP/c11-9-5-1-2-6-10(9)13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQDTEXHOAMUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide can be synthesized through several methods. One common approach involves the reaction of 2-bromophenylphosphine with an appropriate oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:

2-Bromophenylphosphine+Oxidizing Agent1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide\text{2-Bromophenylphosphine} + \text{Oxidizing Agent} \rightarrow \text{this compound} 2-Bromophenylphosphine+Oxidizing Agent→1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the phospholane oxide back to the corresponding phosphine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Phosphine oxides or phosphonic acids.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phospholane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π stacking interactions, while the phosphorus atom can form coordinate bonds with metal ions or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-Phenyl-1lambda5-phospholane 1-oxide: Lacks the bromine substituent, leading to different reactivity and biological activity.

    1-(2-Chlorophenyl)-1lambda5-phospholane 1-oxide: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.

    1-(2-Methylphenyl)-1lambda5-phospholane 1-oxide: The presence of a methyl group instead of bromine alters its steric and electronic properties.

Uniqueness: 1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity. The bromine atom also influences the compound’s electronic properties, making it distinct from its analogs.

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